molecular formula C26H25N3O6 B6560273 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione CAS No. 921569-89-3

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione

Cat. No.: B6560273
CAS No.: 921569-89-3
M. Wt: 475.5 g/mol
InChI Key: QXRWBNKNGWFJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-pyrido[3,2-d]pyrimidine-2,4-dione is a polycyclic heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted at the 1- and 3-positions. The 3-position carries a 3,4-dimethoxyphenethyl group, while the 1-position is modified with a 4-methoxyphenyl-2-oxoethyl chain. This substitution pattern introduces significant steric bulk and electron-donating methoxy groups, which may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6/c1-33-19-9-7-18(8-10-19)21(30)16-29-20-5-4-13-27-24(20)25(31)28(26(29)32)14-12-17-6-11-22(34-2)23(15-17)35-3/h4-11,13,15H,12,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRWBNKNGWFJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrido[3,2-d]Pyrimidine Derivatives

  • 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione (): Key Difference: Lacks the 3,4-dimethoxyphenethyl group, instead substituting the 3-position with a 4-methoxybenzyl group.
  • 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidines ():

    • Key Difference : Substituents at C-7 (e.g., aryl or alkyl groups) reduce mTOR inhibition (IC50 ~100 nM) but maintain dual PI3K/mTOR inhibition.
    • Impact : The target compound’s absence of a C-7 substituent may limit mTOR activity but could enhance selectivity for other kinases .

Core Isomerism: Pyrido[3,4-d]Pyrimidines

  • Pyrido[3,4-d]Pyrimidine Antitumor Agents ():
    • Key Difference : The pyrido[3,4-d] scaffold differs in ring fusion orientation.
    • Impact : Demonstrates potent antitumor activity (e.g., IC50 values <1 µM in MTT assays) and ATR kinase inhibition, suggesting core isomerism critically affects target binding .

Fused Heterocyclic Systems

  • Pyrido[3′,2′:4,5]Furo[3,2-d]Pyrimidines ():
    • Key Difference : Incorporates fused furan or thiophene rings.
    • Impact : Exhibits anticonvulsant activity (superior to ethosuximide) and DNA demethylation properties, highlighting the role of fused rings in diversifying biological activity .

Anticonvulsant Activity

  • Pyrido[1,2-a]Pyrimidines (6k, 6j, 6n) (): Activity: 6k (n-Bu substituent) showed the highest anticonvulsant activity against pentylenetetrazole-induced seizures. Toxicity (LD50 = 450–930 mg/kg) aligns with moderate safety profiles in this class .

Antitumor and Kinase Inhibition

  • Dual PI3K/mTOR Inhibitors (Compounds 5, 19, 21) ():

    • Activity : IC50 ~100 nM for mTOR; selectivity index (SI) ~10.
    • Comparison : The target compound’s lack of C-7 substitution may reduce mTOR affinity but improve selectivity for other targets like PI3K .
  • eEF-2K Inhibitors ():

    • Activity : Pyrido[2,3-d]pyrimidine-2,4-diones (e.g., compound 6: IC50 = 420 nM) inhibit eukaryotic elongation factor-2 kinase.
    • Comparison : The target’s [3,2-d] isomer and methoxy substituents may alter ATP-binding site interactions, warranting further testing .

Substituent Effects and SAR Insights

  • 3,4-Dimethoxyphenethyl vs. Phenethylamine ():

    • SAR Insight : In Alzheimer’s models, 3,4-dimethoxyphenethyl derivatives (e.g., compound 11c) were less effective than C4 phenethylamine analogues (e.g., 10b: IC50 = 1.1 µM for Aβ40 aggregation).
    • Implication : Substituent positioning (C3 vs. C4) and functional groups (methoxy vs. amine) critically modulate target engagement .
  • Methoxy Groups vs. Halogens/Amines (): SAR Insight: Thieno[3,2-d]pyrimidines with halogen or amine substituents show antibacterial activity (Gram-negative IC50 <10 µM), whereas methoxy groups favor CNS or kinase targets .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Answer:
The synthesis involves multi-step reactions typical of pyridopyrimidine derivatives. Key steps include:

  • Nucleophilic substitution for introducing the 3,4-dimethoxyphenethyl group under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Palladium-catalyzed cross-coupling for aryl-alkyl bond formation, requiring inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Oxoethylation using 4-methoxyphenylacetyl chloride, optimized at 0–5°C to minimize side reactions .
    Critical parameters: Solvent choice (e.g., ethanol for improved yield), pH control during cyclization (pH 7–8), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What analytical methods are essential for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and aromatic ring coupling patterns .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns (acetonitrile/water gradient) .
  • Mass Spectrometry (HRMS): Exact mass confirmation (e.g., ESI+ mode) to distinguish isotopic patterns from impurities .

Advanced: How do structural analogs with modified substituents affect biological activity?

Answer:
Comparative structure-activity relationship (SAR) studies reveal:

  • 3,4-Dimethoxyphenyl vs. 4-Fluorophenyl: Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility .
  • Oxoethyl vs. Thioethyl Linkers: Thioether analogs show higher metabolic stability but lower enzymatic inhibition potency .
    Methodology:
  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to kinase targets .
  • In Vitro Assays: IC50 determination against cancer cell lines (e.g., MCF-7) using MTT assays .

Advanced: How to resolve contradictions in crystallographic data for pyridopyrimidine derivatives?

Answer:
Discrepancies in dihedral angles (e.g., 15°–25° variations in aromatic ring orientations) arise from:

  • Polymorphism: Different crystallization solvents (e.g., methanol vs. DMSO) induce conformational flexibility .
  • X-ray vs. DFT Calculations: Density Functional Theory (B3LYP/6-31G*) optimizes gas-phase structures, while X-ray captures solid-state packing effects .
    Resolution: Use synchrotron radiation for high-resolution data and refine structures with SHELXL .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic Profiling: Measure bioavailability (oral vs. intravenous) and metabolic stability using liver microsomes .
  • Prodrug Strategies: Introduce ester moieties (e.g., methyl acetate) to enhance solubility and systemic absorption .
  • In Vivo Validation: Use xenograft models (e.g., nude mice) with LC-MS/MS quantification of plasma/tissue concentrations .

Advanced: What strategies optimize selectivity for kinase targets?

Answer:

  • ATP-Binding Pocket Analysis: Identify non-conserved residues (e.g., gatekeeper mutations) via homology modeling .
  • Fragment-Based Design: Incorporate pyridyl or benzamide fragments to exploit hydrophobic subpockets .
  • Selectivity Screening: Kinase profiling panels (e.g., Eurofins KinaseScan) to assess off-target inhibition .

Advanced: How to investigate the compound’s mechanism in enzyme inhibition?

Answer:

  • Surface Plasmon Resonance (SPR): Real-time binding kinetics (ka/kd) with immobilized kinase domains .
  • Isothermal Titration Calorimetry (ITC): Thermodynamic profiling (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
  • Cryo-EM: Resolve inhibitor-enzyme complexes at near-atomic resolution for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.